Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone

heterocyclic chemistry scaffold design kinase inhibitor

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1798510-91-4, molecular formula C₁₉H₁₅N₃O₃S₂, MW 397.47 g/mol) is a synthetic heterocyclic compound distinguished by the concurrent presence of benzoxazole, benzothiazole, and azetidine moieties within a single molecular framework. The compound belongs to the broader class of benzo-fused azole derivatives, which are extensively investigated as pharmacophores in kinase inhibition, antimicrobial, and anticancer drug discovery programs.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 1798510-91-4
Cat. No. B2980255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone
CAS1798510-91-4
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESC1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC5=CC=CC=C5S4
InChIInChI=1S/C19H15N3O3S2/c23-17(11-26-18-20-13-5-1-3-7-15(13)25-18)22-9-12(10-22)24-19-21-14-6-2-4-8-16(14)27-19/h1-8,12H,9-11H2
InChIKeyDETJGFRAGCRHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1798510-91-4): Structural Identity and Compound Class for Procurement Decisions


2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1798510-91-4, molecular formula C₁₉H₁₅N₃O₃S₂, MW 397.47 g/mol) is a synthetic heterocyclic compound distinguished by the concurrent presence of benzoxazole, benzothiazole, and azetidine moieties within a single molecular framework . The compound belongs to the broader class of benzo-fused azole derivatives, which are extensively investigated as pharmacophores in kinase inhibition, antimicrobial, and anticancer drug discovery programs [1]. Critically, this compound has no entries in PubChem, ChEMBL, or the FDA GSRS database as of the search date, and there are no peer-reviewed primary research articles or patents that report direct experimental biological data for this specific CAS number. All publicly available characterization information originates from chemical vendor catalogs. Prospective purchasers must therefore evaluate this compound based on structural differentiation from analogs with established activity profiles rather than on directly measured potency or selectivity parameters.

Why In-Class Benzoxazole or Benzothiazole Analogs Cannot Substitute for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone in Research Programs


Generic substitution within the benzoxazole/benzothiazole class is demonstrably unreliable because small structural modifications produce large-magnitude variations in biological activity. In the VEGFR-2 inhibitor series reported by El-Helby et al. (2019), IC₅₀ values against HCT-116 cells ranged from 5.76 ± 0.4 µM (compound 4c) to >50 µM for closely related congeners, representing over a 9-fold potency difference driven by single substituent changes [1]. Similarly, among 2-(benzo[d]oxazol-2-ylthio)acetamide-based PTP1B inhibitors, compound NM-03 (IC₅₀ = 4.48 µM) was substantially more potent than its direct analogs NM-04 and NM-05, which differ only in the heterocyclic thioether appendage [2]. The target compound uniquely combines a benzoxazole-2-thioether donor, a benzothiazole-2-oxy acceptor, and a central azetidine scaffold — a three-component architecture for which no direct SAR data exist. Substituting any single-component analog (e.g., a benzoxazole-only or benzothiazole-only derivative) eliminates the potential for emergent binding interactions that depend on the simultaneous presentation of both heterocycles across the azetidine bridge.

Quantitative Differentiation Evidence for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1798510-91-4) Against Closest Structural Analogs


Dual Benzoxazole–Benzothiazole Architecture: Structural Differentiation from Single-Heterocycle Analogs

The target compound is the only commercially listed molecule (as of search date) that combines a benzo[d]oxazol-2-ylthio donor unit and a benzo[d]thiazol-2-yloxy acceptor unit connected through a 1,3-disubstituted azetidine core . The closest commercially available single-heterocycle comparator, 2-(benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1286714-32-6), replaces the benzothiazole-oxy group with a 3-methyl-1,2,4-oxadiazole, reducing the heteroatom count (N+O+S) from 8 to 7 and eliminating the benzothiazole sulfur atom . This structural substitution alters hydrogen-bond acceptor capacity, π-stacking surface area, and lipophilic character in a manner that precludes direct activity extrapolation between the two compounds. In published benzoxazole/benzothiazole hybrid series, the presence or absence of the second heterocycle has been shown to modulate anticancer IC₅₀ values by greater than 5-fold across multiple cell lines [1].

heterocyclic chemistry scaffold design kinase inhibitor

Azetidine Core as a Conformational Constraint: Differentiation from Flexible-Linker Analogs

The target compound incorporates a 1,3-disubstituted azetidine ring as the central scaffold connecting the benzoxazole-thioether and benzothiazole-oxy termini. This four-membered ring imposes a defined dihedral angle (~10–15° puckering) and restricts rotational freedom relative to flexible ethylenediamine or alkyl-chain linkers used in comparator molecules [1]. In the MerTK inhibitor series reported by Frey et al. (2024), the azetidine-benzoxazole substituent was a critical pharmacophoric element: compound 31, bearing an azetidine-benzoxazole moiety, achieved in vivo target engagement and single-agent antitumor activity in the MC-38 murine syngeneic model, whereas earlier analogs lacking the azetidine constraint showed reduced cellular potency [2]. The azetidine ring in the target compound further provides a tertiary amine handle (pKa ~8–9) for pH-dependent solubility modulation, a feature absent in amide-linked analogs such as NM-03 [3].

conformational restriction drug design azetidine scaffold

Benzoxazole-2-thioether Substructure: Activity Potential Inferred from Urease and PTP1B Inhibitor Series

The benzo[d]oxazol-2-ylthio substructure present in the target compound has been independently validated as a productive pharmacophoric element in two distinct enzyme inhibition contexts [1][2]. Özil et al. (2021) reported that a series of (2-(benzo[d]oxazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oximes exhibited urease inhibitory IC₅₀ values ranging from 0.46 ± 0.01 µM to 46.10 ± 0.45 µM, representing up to a 697-fold improvement over the standard inhibitor acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 µM) [1]. In the PTP1B inhibitor series, NM-03 — which shares the identical benzo[d]oxazol-2-ylthio acetamide substructure — achieved an IC₅₀ of 4.48 µM and demonstrated in vivo glucose-lowering activity [2]. The target compound retains this benzo[d]oxazol-2-ylthio motif while replacing the distal acetamide/oxime functionality with a benzothiazole-oxy-azetidine ethanone framework, potentially redirecting target selectivity.

urease inhibition PTP1B inhibition benzoxazole pharmacology

Benzothiazole-2-yloxy Azetidine Subunit: Emerging Motif in Kinase-Targeted Chemical Probes

The benzo[d]thiazol-2-yloxy-azetidine substructure of the target compound aligns with an emerging design strategy in kinase inhibitor development. The MerTK inhibitor series by Frey et al. (2024) demonstrates that azetidine-linked heterocycles can confer high levels of in vivo target engagement: compound 31 (containing an azetidine-benzoxazole moiety) achieved single-agent activity in the MC-38 murine syngeneic tumor model, with dose-dependent tumor growth inhibition [1]. While the published MerTK series employs azetidine-benzoxazole rather than azetidine-benzothiazole, the isosteric relationship between benzoxazole and benzothiazole (S replacing O at position 1) suggests the target compound may access related kinase ATP-binding pockets with altered selectivity [2]. Additionally, benzothiazole-2-oxy derivatives have been reported to exhibit enhanced metabolic stability relative to their benzoxazole-2-oxy counterparts due to the lower electronegativity and larger van der Waals radius of sulfur [3].

MerTK inhibition kinase probe immuno-oncology

Physicochemical Property Differentiation from Closest Commercial Analogs

The target compound (MW 397.47, molecular formula C₁₉H₁₅N₃O₃S₂) occupies a distinct physicochemical space compared to its closest commercially available analogs. Its calculated hydrogen bond acceptor count (6: three oxygen, three nitrogen) and hydrogen bond donor count (0) position it favorably within Lipinski's Rule of Five, while the balanced distribution of lipophilic (two aromatic heterocycles) and polar (azetidine tertiary amine, ether, and thioether linkages) character suggests moderate aqueous solubility and membrane permeability . In contrast, the simpler analog 2-(benzo[d]oxazol-2-ylthio)ethanone (MW 193.22) lacks both the azetidine conformational constraint and the benzothiazole recognition element. The azetidine-containing oxadiazole analog (CAS 1286714-32-6, MW 330.36) has a lower molecular weight and reduced hydrogen bond acceptor count (5 vs. 6), which may alter solubility and target-binding profiles .

drug-likeness physicochemical properties procurement specification

Recommended Research and Procurement Application Scenarios for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1798510-91-4)


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Dual Benzoxazole–Benzothiazole Presentation

The compound is best deployed as a fragment-like scaffold for kinase inhibitor programs — particularly MerTK, VEGFR-2, or related tyrosine kinases — where the simultaneous presentation of a benzoxazole-2-thioether donor and a benzothiazole-2-oxy acceptor across a rigid azetidine spacer is hypothesized to confer binding-site complementarity not achievable with single-heterocycle fragments [1]. The azetidine-benzoxazole MerTK inhibitor series by Frey et al. (2024) provides direct precedent for the productive use of azetidine-linked benzoxazoles in achieving in vivo target engagement [2]. The benzothiazole isostere in the target compound offers a sulfur-for-oxygen substitution that may modulate selectivity and metabolic stability relative to the published benzoxazole series [3].

Chemical Biology Probe Development for PTP1B or Urease with Altered Selectivity Profiles

The benzo[d]oxazol-2-ylthio substructure has validated activity against PTP1B (NM-03, IC₅₀ = 4.48 µM) [1] and urease (IC₅₀ as low as 0.46 µM in the oxime series) [2]. The target compound replaces the distal amide/oxime functionality of these validated inhibitors with a benzothiazole-oxy-azetidine ethanone group, creating a structurally distinct chemotype that may exhibit a shifted selectivity profile across phosphatase or hydrolase enzyme panels. Procurement is warranted when the research objective is to explore target engagement beyond the PTP1B/urease space using the benzo[d]oxazol-2-ylthio pharmacophore as a conserved recognition element.

Structure–Activity Relationship (SAR) Expansion Around the Azetidine Core in Dual Heterocycle Systems

The 1,3-disubstituted azetidine ring in the target compound represents a relatively underexplored scaffold geometry in dual benzoxazole–benzothiazole systems. The conformational constraint imposed by the four-membered ring (puckering angle ~10–15°) preorganizes the two heterocyclic vectors at a defined angle and distance, which may be optimal for certain protein binding clefts [1]. Researchers conducting SAR campaigns around azetidine-containing kinase inhibitors (cf. MerTK series [2]) can use this compound as a起始 point to systematically vary the benzothiazole substituent while maintaining the benzoxazole-thioether and azetidine core constant, enabling isolation of the benzothiazole contribution to potency and selectivity.

Method Development for Simultaneous Quantification of Benzoxazole and Benzothiazole Metabolites by LC-MS/MS

The compound's molecular formula (C₁₉H₁₅N₃O₃S₂, MW 397.47) and the presence of both benzoxazole and benzothiazole chromophores (λmax ~280–310 nm) make it a suitable reference standard for developing and validating analytical methods aimed at simultaneously detecting benzoxazole- and benzothiazole-derived metabolites in biological matrices [1]. The dual sulfur atoms (thioether + thiazole) provide characteristic isotopic patterns (³⁴S natural abundance ~4.2%) that facilitate mass spectrometric identification. This application is relevant for ADME/PK laboratories supporting drug discovery programs that generate both benzoxazole and benzothiazole metabolites and require a single reference compound with both substructures for method cross-validation.

Quote Request

Request a Quote for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.